Compound Description: This compound is a potent aromatase inhibitor, belonging to the third generation of non-steroidal anti-aromatase compounds. It exhibits a propeller shape with specific dihedral angles that contribute to its inhibitory potency. Docking studies have shown its strong interaction with the aromatase substrate, attributed to its molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding.
Relevance: 6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol shares the core structural motif of a 4-fluorophenyl group directly linked to an imidazole ring with N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide. This shared feature suggests potential similarities in their binding modes and interactions with target proteins.
Compound Description: This compound is also a potent aromatase inhibitor, similar in structure and function to 6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol. It shares the same mechanism of action and exhibits strong interactions with the aromatase substrate due to its molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding.
Relevance: 6-[(4-Methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol possesses a 4-methoxyphenyl group linked to an imidazole ring, resembling the 4-methoxyphenyl group present in N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide. This structural similarity suggests potential overlap in their binding preferences and pharmacological activities.
Compound Description: This compound features a crystal structure stabilized by a network of hydrogen bonds involving water molecules. Its structure involves a 4-fluorophenyl ring connected to an imidazole ring system, which is further linked to a pyridine ring. The dihedral angles between these rings are important structural characteristics.
Relevance: N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate shares the 4-fluorophenyl-imidazole structural element with N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide. The presence of this common fragment, along with the additional acetamide group, suggests potential similarities in their overall conformation and binding interactions.
Compound Description: This compound exhibited significant cytotoxic activity against the glioblastoma U-87 cell line. [, ] It incorporates a 4-fluorophenyl group linked to a triazole ring, which is connected to a 4-methoxyphenyl group through an ethyl linker. [, ]
Relevance: The presence of both 4-fluorophenyl and 4-methoxyphenyl groups in 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone highlights its structural similarity to N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide. [, ] Although the imidazole ring is replaced with a triazole ring, the presence of these key aromatic groups suggests potential shared aspects in their pharmacological profiles.
Compound Description: This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds including thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. Its structure includes a pyrazole ring with a methylthio group and a benzimidazole moiety.
Relevance: While not directly sharing the same core structure, 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide falls under the broader category of heterocyclic compounds with an acetamide substituent, similar to N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide. This shared chemical class suggests potential parallels in their synthetic pathways and reactivity.
Compound Description: MR-L2 acts as a positive allosteric modulator of phosphodiesterase-4B (PDE4B). It has been shown to acutely reduce nicotine intravenous self-administration (IVSA) when microinfused into the nucleus accumbens shell (NAcs) of rats.
Relevance: While not sharing a direct structural resemblance to N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide, MR-L2 belongs to the acetamide class of compounds. This common structural motif suggests that both compounds could potentially exhibit similar interactions with certain target proteins, even though their overall structures and pharmacological activities may differ.
Compound Description: BMS-289948 is an orally active γ-secretase inhibitor that has shown promising results in reducing β-amyloid (Aβ) levels in preclinical studies of Alzheimer's disease. It significantly reduced brain and plasma Aβ(1-40) levels in APP-YAC mice, with rapid onset and maximal effects within 3 hours of administration.
Relevance: BMS-289948 contains a 4-fluorophenyl group directly linked to an imidazole ring, a structural feature it shares with N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide. This structural similarity, particularly the presence of the 4-fluorophenyl-imidazole motif, suggests potential commonalities in their binding affinities for certain target proteins.
Compound Description: BMS-299897 is another orally active γ-secretase inhibitor structurally related to BMS-289948. It has also demonstrated potent reduction of Aβ levels in animal models, including both APP-YAC mice and guinea pigs. BMS-299897 exhibited dose-dependent reductions in cortical, cerebrospinal fluid, and plasma Aβ in guinea pigs.
Relevance: Although lacking the imidazole ring present in N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide, BMS-299897 features a 4-fluorophenyl group. This shared structural element, while less specific than the 4-fluorophenyl-imidazole motif, still hints at a potential for some overlap in their binding properties with certain target proteins.
Compound Description: BPN-15606 is a highly potent γ-secretase modulator (GSM) that has undergone extensive pharmacological and toxicological characterization. It exhibits significant Aβ42 lowering effects in the central nervous system of rats and mice at low doses. BPN-15606 has shown promising potential in preclinical studies, including reduction of Aβ neuritic plaque load in an AD transgenic mouse model and reduction of insoluble Aβ42 and pThr181 tau levels in a three-dimensional human neural cell culture model.
Relevance: Similar to N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide, BPN-15606 incorporates a 4-fluorophenyl group connected to an imidazole ring. This shared structural motif suggests that these compounds may share certain aspects of their binding profiles with target proteins, although their overall structures and pharmacological activities may differ.
Compound Description: RWJ67657 is a p38 mitogen-activated protein kinase (MAPK) inhibitor used to investigate the signaling pathways activated by β3-adrenoceptor agonists and antagonists. It was used to demonstrate that the extracellular acidification rate (ECAR) response to the β3-AR antagonist L748337 was largely mediated through the activation of p38 MAPK.
Relevance: RWJ67657 shares the 4-fluorophenyl-imidazole structural element with N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide. This common structural fragment suggests that both compounds could potentially interact with similar protein targets, although their specific binding sites and downstream effects may differ.
Compound Description: SB 202190 is a selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Studies in human THP-1 cells demonstrated that SB 202190 potently inhibits BzATP-induced pore formation mediated by the P2X7 receptor but does not affect P2X7-mediated calcium influx or IL-1 release.
Relevance: SB 202190 shares the 4-fluorophenyl-imidazole core structure with N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide. This common structural element suggests that these compounds might exhibit similar binding modes with certain protein targets, although their overall structures and specific pharmacological activities may differ.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.